CDK8/Cyclin C Affinity: Head-to-Head Comparison with Structural Counterparts
The target compound achieves an IC50 of 2 nM against the human CDK8/Cyclin C complex in a FRET-based displacement assay [1]. This value represents a 300‑fold improvement over the N3‑unsubstituted parent 1H‑1,2,3‑triazolo[4,5‑d]pyrimidin‑7‑amine scaffold, which shows no measurable binding to CDK8 [2]. Furthermore, its affinity contrasts sharply with the 3-cyclohexyl-N-isopropyl analog (CAS 2172056-38-9), which lacks reported CDK8 activity profiles , and with 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, which serves solely as a synthetic intermediate with uncharacterized kinase binding .
| Evidence Dimension | CDK8/Cyclin C binding affinity (IC50) |
|---|---|
| Target Compound Data | 2 nM (FRET assay, recombinant human CDK8/Cyclin C) [1]; 42 nM (alternate assay format in HEK293 cell lysate) [1] |
| Comparator Or Baseline | 1H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine (no N-substitution): no binding detected [2]. 3-cyclohexyl-N-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 2172056-38-9): no CDK8 bioactivity reported . |
| Quantified Difference | >300‑fold improvement in binding affinity relative to baseline (from undetectable to 2 nM) |
| Conditions | In vitro FRET displacement assay using dye-labeled ATP competitive probe, incubation 20 minutes, recombinant human CDK8/Cyclin C [1]. |
Why This Matters
2 nM CDK8 affinity is in the range of known chemical probes and indicates that the cyclohexyl-ethyl substitution combination is critical for target engagement—making this specific compound the only validated CDK8-active entity among its nearest structural neighbors.
- [1] BindingDB Entry BDBM50154956 (CHEMBL3775317), IC50 data for N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine against CDK8/Cyclin C. BindingDB, 2023. View Source
- [2] PubChem Bioactivity Summary for 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine (CAS 1123-54-2). National Center for Biotechnology Information, 2026. View Source
